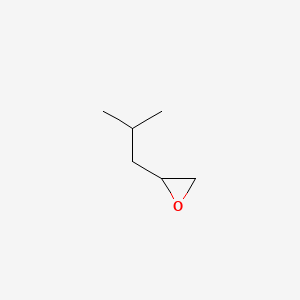

Isobutyloxirane

Description

Significance of Oxirane Derivatives in Contemporary Organic Chemistry

Oxiranes, also known as epoxides, are three-membered cyclic ethers characterized by a highly strained ring structure. allen.inwikipedia.org This inherent ring strain, a combination of angle and torsional strain, makes oxiranes significantly more reactive than their acyclic ether counterparts. lumenlearning.combritannica.comchemistrysteps.com The high reactivity is the cornerstone of their utility in organic synthesis; the relief of this strain provides a strong thermodynamic driving force for ring-opening reactions. lumenlearning.comchemistrysteps.com

These ring-opening reactions can proceed with a wide variety of nucleophiles, including alcohols, amines, and Grignard reagents, leading to the formation of diverse and valuable functionalized molecules. chemistrysteps.comacs.org The versatility of oxiranes as reactive intermediates allows chemists to construct complex molecular frameworks in a stereocontrolled manner. lumenlearning.com This capability is crucial in numerous applications, from the synthesis of polymers and adhesives to the creation of fine chemicals and pharmaceuticals. britannica.comstudysmarter.co.ukresearchgate.net The simplest epoxide, ethylene oxide, is a major industrial chemical used in the production of ethylene glycol for antifreeze and polyesters. libretexts.org More complex epoxides are pivotal intermediates in the synthesis of a vast array of organic compounds. lumenlearning.comacs.org

Evolution of Isobutyloxirane as a Key Chiral Building Block

The demand for enantiomerically pure compounds has grown dramatically, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. nih.govnbinno.comenamine.net This has spurred the development and use of "chiral building blocks," which are optically active molecules used as starting materials for the synthesis of complex chiral targets. portico.orgresearchgate.net this compound has evolved to become a prominent member of this class of essential synthetic intermediates.

A highly effective method for preparing optically active this compound involves the "chiral pool" approach, which utilizes readily available natural products as starting materials. For instance, (R)-isobutyloxirane can be synthesized from the naturally occurring amino acid (S)-leucine. nih.govnih.govrsc.orgresearchgate.net This transformation proceeds with an inversion of configuration at the stereocenter, providing a reliable route to the enantiomerically pure epoxide. The synthesis of higher, alkyl-substituted oxiranes like this compound from the chiral pool is often superior to other methods such as enzymatic epoxidation or chromatographic resolution.

The utility of chiral this compound as a building block is demonstrated in the synthesis of natural products. A notable example is the synthesis of (S)-Ipsenol, an aggregation pheromone of the ips bark beetle, from (S)-isobutyloxirane. This application underscores the value of this compound in constructing stereochemically defined molecules with significant biological activity.

Scope and Research Imperatives for this compound Studies

While this compound has proven its value, the full synthetic potential of higher, alkyl-substituted oxiranes is still being explored. Current and future research is focused on several key areas to expand the utility of this compound and related compounds.

A primary imperative is the development of new and more efficient catalytic methods for the enantioselective synthesis of this compound and its derivatives. nih.govacs.orgresearchgate.net While the chiral pool approach is effective, catalytic asymmetric epoxidation methods offer the potential for greater versatility and access to a wider range of chiral epoxides from non-chiral starting materials. nih.gov

Further research is also needed to investigate the regioselective and stereoselective ring-opening of this compound with an expanded scope of nucleophiles. mdpi.commagtech.com.cnnsf.govresearchgate.netrsc.org Understanding and controlling the outcome of these reactions is critical for employing this compound in the synthesis of increasingly complex target molecules, including novel pharmaceuticals and natural products. nih.govrsc.org Computational studies can provide valuable insights into the reactivity and reaction mechanisms of chiral epoxide radicals, guiding the design of new synthetic strategies. nih.gov The development of organocatalyzed ring-opening reactions, in particular, holds promise as a sustainable and efficient synthetic tool. atlasofscience.org As the demand for complex, enantiomerically pure molecules continues to grow, this compound is poised to play an increasingly important role in advanced chemical synthesis.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-methylpropyl)oxirane |

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 23850-78-4 |

Table 2: Synthesis of Optically Active Alkyloxiranes from Amino Acids

| Starting Amino Acid | Resulting Chiral Oxirane |

|---|---|

| (S)-Alanine | (R)-Methyloxirane |

| (S)-Valine | (R)-Isopropyloxirane |

| (S)-Leucine | (R)-Isobutyloxirane |

| (2S,3S)-Isoleucine | (S)-sec-Butyl-(R)-oxirane |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIOECOAAMLHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318790 | |

| Record name | 2-(2-Methylpropyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23850-78-4 | |

| Record name | 2-(2-Methylpropyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23850-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023850784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, (2-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylpropyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isobutyloxirane and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing specific stereoisomers of chiral molecules like isobutyloxirane. The biological activity of such compounds is often dependent on their stereochemistry. Two primary strategies for achieving enantioselectivity are the use of a chiral pool and asymmetric epoxidation.

Chiral Pool Approaches

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these starting materials to produce the desired enantiopure target molecule.

D-Mannitol, a naturally occurring sugar alcohol, serves as a versatile chiral starting material for the synthesis of various complex molecules, including derivatives that can lead to this compound. mdpi.comorganic-chemistry.orgnih.gov The synthesis often begins with the protection of the hydroxyl groups of D-mannitol, for instance, by forming 1,2:5,6-di-O-cyclohexylidene-D-mannitol. mdpi.com This protected intermediate can then be cleaved, for example using sodium periodate, to yield (R)-2,3-O-cyclohexylideneglyceraldehyde. mdpi.com This aldehyde is a key building block that can be further elaborated through various synthetic steps to produce chiral molecules. While the direct synthesis of this compound from D-mannitol derivatives is a multi-step process, the use of D-mannitol provides a reliable source of chirality for the synthesis of its precursors. orgsyn.org

A well-established and efficient route to optically active alkyloxiranes involves the transformation of (S)-2-chloroalkanoic acids, which are themselves readily available from the corresponding (S)-amino acids. orgsyn.orgwikipedia.org For instance, (R)-isobutyloxirane can be synthesized from (S)-leucine. orgsyn.org This three-step process involves the conversion of the amino acid to the corresponding 2-chloroalkanoic acid, followed by reduction to a 2-chloro-1-alkanol, and subsequent cyclization to the epoxide with inversion of configuration at the stereocenter. orgsyn.orgorgsyn.org

The synthesis of (R)-isobutyloxirane from (S)-leucine proceeds via (S)-2-chloro-4-methylpentanoic acid. This acid is then reduced to (S)-2-chloro-4-methyl-pentan-1-ol. orgsyn.org Treatment of the resulting chlorohydrin with a base, such as potassium hydroxide (B78521), induces an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride to form the epoxide ring. wikipedia.org This cyclization occurs with inversion of stereochemistry, thus yielding (R)-isobutyloxirane. orgsyn.org This method has been shown to produce alkyloxiranes with high enantiomeric purity. orgsyn.org

Asymmetric Epoxidation of Prochiral Olefins

Asymmetric epoxidation of prochiral olefins is a powerful strategy for the direct synthesis of chiral epoxides. magtech.com.cncatalysis.blog This method involves the use of a catalyst to stereoselectively deliver an oxygen atom to one of the two faces of a carbon-carbon double bond. The prochiral olefin corresponding to this compound is 3-methyl-1-butene (B165623). researchgate.netsigmaaldrich.com

Enzymes, particularly monooxygenases and peroxidases, are highly effective catalysts for the asymmetric epoxidation of olefins. magtech.com.cnrsc.orgorientjchem.org These biocatalysts offer several advantages, including high enantioselectivity and mild reaction conditions. rsc.orgresearchgate.net For example, certain monooxygenases can catalyze the epoxidation of terminal olefins like 1-butene. researchgate.net Lipases, such as Lipase B from Candida antarctica (often immobilized as Novozym 435), can also be used for the epoxidation of various terpenes in the presence of hydrogen peroxide. researchgate.net While specific data on the enzymatic epoxidation of 3-methyl-1-butene to this compound is not detailed in the provided context, the general applicability of enzymatic systems to prochiral olefins suggests its feasibility. magtech.com.cnresearchgate.net The enantioselectivity of these reactions is highly dependent on the specific enzyme and substrate combination. rsc.org

Non-enzymatic, or chemical, catalysts for asymmetric epoxidation have been extensively developed. magtech.com.cn These often involve transition metal complexes with chiral ligands. catalysis.blogmdpi.com For instance, manganese-salen complexes are known to be effective catalysts for the epoxidation of various alkenes. mdpi.comacs.org While highly enantioselective methods like the Sharpless-Katsuki epoxidation are very effective for allylic alcohols, the epoxidation of unfunctionalized olefins like 3-methyl-1-butene presents a greater challenge. catalysis.blogchemie-brunschwig.ch

Research has shown that the epoxidation of 3-methyl-1-butene can be achieved using certain catalytic systems, although the optical yields can be modest. For example, one study reported the epoxidation of 3-methyl-1-butene to the corresponding R-oxirane with a 16% enantiomeric excess. researchgate.net Another approach involves the use of chiral dioxiranes generated in situ from chiral ketones and an oxidant like Oxone. nih.govresearchgate.net These systems have shown success in the epoxidation of various non-conjugated olefins. nih.gov The development of more efficient and selective non-enzymatic catalysts for the asymmetric epoxidation of simple alkenes remains an active area of research. princeton.eduorganic-chemistry.org

Diastereoselective Synthesis Protocols

Diastereoselective synthesis provides a powerful strategy for the preparation of specific stereoisomers of this compound. These protocols often involve the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves the diastereoselective synthesis of halohydrins, which are then converted to the corresponding oxiranes. orgsyn.org For instance, (S)-2-chloroalkanoic acids can be transformed into (R)-alkyloxiranes with a high degree of enantiomeric purity. orgsyn.org This method relies on an inversion of configuration at the stereocenter and has been successfully applied to produce (S)-isobutyloxirane from (S)-leucine. orgsyn.org The degree of inversion is generally high, with less than 0.5% racemization reported for substrates with isopropyl groups. orgsyn.org

The intramolecular Prins cyclization is another powerful tool for constructing oxygenated heterocycles with high stereoselectivity. uva.es This methodology involves the reaction of an alkenol with an aldehyde in the presence of an acid catalyst, leading to the formation of a cyclic carbocation that can be trapped by a nucleophile. uva.es The stereochemical outcome is often controlled by the equatorial disposition of substituents in the transition state. uva.es

Furthermore, the development of modular and diastereoselective syntheses for polysubstituted isoxazolines, which can be precursors to complex molecules, highlights the importance of controlling stereochemistry. chemistryviews.org These methods often involve multi-step sequences that allow for the independent variation of substituents, leading to a wide range of structurally diverse products with high diastereoselectivity. chemistryviews.org

Key Research Findings in Diastereoselective Synthesis:

| Starting Material | Reagents/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |

| Allylsilyl alcohol | Aldehyde, Lewis acid | cis-2,6-Dihydropyran | >95:5 | Moderate to good |

| Nitroalkene | Sulfur ylide, ZnBr₂, Boronic acid | 3,4,5-Trisubstituted isoxazoline | High | Good |

| Terminal alkyne | Et₃SiH, Tf₂NH | cis-1,3-Disubstituted isoindoline | up to 99:1 | up to 98% |

Stereoselective Ring-Opening Reactions for Oligomer and Polymer Synthesis

The stereoselective ring-opening of this compound and other epoxides is a critical method for the synthesis of optically active oligomers and polymers. orgsyn.org These materials have a wide range of applications, from chiral stationary phases in chromatography to biodegradable plastics.

The ring-opening polymerization (ROP) of racemic lactones, such as β-butyrolactone, catalyzed by stereoselective catalysts, is a prominent example. rsc.orgfrontiersin.org Yttrium complexes, for instance, have been shown to catalyze the ROP of racemic β-propiolactones to produce syndio-enriched polymers with high molar mass and narrow molecular weight distributions. rsc.org The stereocontrol of these polymerizations is often influenced by non-covalent interactions between the monomer's side group and the catalyst's ligand sphere. rsc.org

Similarly, achiral salen and homosalen-aluminum complexes have been employed for the highly isotactic ring-opening polymerization of racemic lactide. nih.gov The stereoselectivity in these systems is often governed by a chain-end control mechanism, where the chirality of the growing polymer chain dictates the stereochemistry of the incoming monomer unit. nih.gov The use of photoredox Ni/Ir catalysts in conjunction with a Zn complex has also enabled the synthesis of highly isotactic stereoblock polyesters from racemic O-carboxyanhydrides. nih.gov

Examples of Stereoselective Ring-Opening Polymerization:

| Monomer | Catalyst System | Polymer Tacticity | Key Features |

| rac-β-Propiolactones | Diamino-alkoxy-bis(phenolate) yttrium amido complexes | Syndio-enriched (Pr up to 0.87) | High molar mass, narrow dispersity. rsc.org |

| rac-Lactide | Achiral salen- and homosalen-aluminum complexes | Highly isotactic (Pmeso up to 0.98) | Chain-end control mechanism. nih.gov |

| rac-Lactide | Bisphosphazene (HMPN) | Highly isotactic (Pm up to 0.93) | High melting temperature (up to 189 °C). rsc.org |

| rac-O-Carboxyanhydrides | Photoredox Ni/Ir catalysts with Zn complex | Highly isotactic stereoblock copolymers | High molecular weights (>70 kDa), narrow dispersity (<1.1). nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and environmentally benign routes to enantiomerically enriched this compound. These approaches often utilize small amounts of a chiral catalyst to generate large quantities of the desired product with high stereoselectivity.

Chiral Metal Catalysis

Chiral metal complexes have emerged as powerful catalysts for the asymmetric synthesis of epoxides, including this compound. nih.govdiva-portal.org These catalysts typically feature a central metal ion coordinated to a chiral ligand, creating a chiral environment that directs the stereochemical course of the reaction. mdpi.com

Bis-cyclometalated iridium(III) and rhodium(III) complexes, where chirality originates exclusively from the stereogenic metal center, have been developed for asymmetric photoredox catalysis. nih.gov These catalysts are synthesized using chiral auxiliaries to induce the desired Λ- or Δ-configuration at the metal center. nih.gov

Chiral metal-organic frameworks (MOFs) also serve as heterogeneous catalysts for asymmetric transformations. frontiersin.org Their porous and crystalline nature, combined with the chirality of the organic linkers or the induced chirality of the framework, allows for enantioselective reactions. frontiersin.org For example, homochiral metal-based MOFs have demonstrated catalytic activity in various asymmetric organic reactions. frontiersin.org

The design of ligands that can engage in noncovalent interactions with the substrate is a key strategy for enhancing stereocontrol in transition metal catalysis. mdpi.com For instance, chiral sulfonated phosphine (B1218219) ligands can participate in electrostatic interactions with the substrate, leading to high enantioselectivities in reactions like palladium-catalyzed intramolecular arylation. mdpi.com

Organocatalysis in Asymmetric Transformations

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. scienceopen.combeilstein-journals.orgnih.gov These catalysts are often metal-free, making them an attractive alternative to traditional metal-based catalysts. beilstein-journals.org

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven to be highly effective in a variety of asymmetric transformations. scienceopen.com These catalysts operate through hydrogen bonding interactions to activate the substrate and control the stereochemical outcome. nih.gov Similarly, chiral thiourea (B124793) catalysts have been successfully employed in asymmetric double Michael additions, affording products with excellent diastereoselectivity and enantioselectivity. scienceopen.com

The development of organocatalytic multicomponent reactions and one-pot processes offers a highly efficient and sustainable approach to complex molecular architectures. mdpi.com These strategies often mimic biosynthetic pathways and reduce the need for intermediate purification steps. mdpi.com The application of organocatalysis has expanded to include the synthesis of natural products and biologically active compounds. mdpi.comunibo.it

Bio-inspired Processes in Green Synthesis

Drawing inspiration from nature's catalytic systems offers a promising avenue for developing green and sustainable synthetic methods. nih.gov Biocatalytic processes often operate under mild conditions and exhibit high selectivity.

One example of a bio-inspired approach is the use of (-)-riboflavin as a sensitizer (B1316253) in the catalytic E → Z isomerization of activated olefins. nih.gov This process mimics the flavin-mediated activation of polyenes in biological systems and proceeds with high (Z)-selectivity. nih.gov The mechanism is believed to involve triplet energy transfer. nih.gov

The principles of biomimetic synthesis are also applied in organocatalysis, where small organic molecules are designed to mimic the function of enzymes. nih.gov This has led to the development of highly efficient catalysts for a wide range of asymmetric reactions. nih.gov

Resolution and Purification Techniques for Enantiomers

Since many synthetic methods produce racemic mixtures, the separation of enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. libretexts.org

A common strategy for resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orgpharmacy180.com Diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orgpharmacy180.com For example, a racemic carboxylic acid can be resolved by forming diastereomeric salts with an optically active base, such as an alkaloid. pharmacy180.com After separation of the salts, the individual enantiomeric acids can be regenerated. pharmacy180.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other. diva-portal.org This results in the separation of the unreacted, enantiomerically enriched starting material from the product.

The enantiomeric purity of the separated products is often determined by analytical techniques such as complexation gas chromatography using chiral stationary phases. orgsyn.orgorgsyn.org For instance, optically active metal chelates can be used to separate and quantify the enantiomers of oxiranes. orgsyn.orgorgsyn.org

Common Resolution Techniques:

| Technique | Principle | Example Application |

| Chemical Resolution | Formation of diastereomers with a chiral resolving agent, followed by separation based on different physical properties. libretexts.orgpharmacy180.com | Resolving a racemic carboxylic acid using an optically active alkaloid. pharmacy180.com |

| Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, allowing for separation of the unreacted enantiomer. diva-portal.org | Asymmetric hydrogenation where one enantiomer of a racemic alkene is reduced faster. diva-portal.org |

| Chromatographic Separation | Use of a chiral stationary phase in chromatography (e.g., HPLC, GC) to separate enantiomers based on differential interactions. | Determination of enantiomeric purity of oxiranes using complexation gas chromatography. orgsyn.orgorgsyn.org |

Chromatographic Resolution Methodologies

The separation of enantiomers from a racemic mixture of this compound can be effectively achieved through chromatographic techniques, primarily by employing chiral stationary phases (CSPs). This direct method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of chiral epoxides. These are available in both coated and immobilized forms, with the latter offering greater solvent compatibility. The separation can be performed under various chromatographic modes, including normal phase, reversed phase, and polar organic modes, allowing for optimization of selectivity and resolution. For instance, a typical mobile phase in normal phase mode would consist of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). pharmafocusamerica.com

Another class of effective CSPs for this purpose are cyclodextrin-based columns. gcms.cz Derivatized cyclodextrins immobilized on a solid support can offer excellent enantioselectivity for a range of chiral compounds, including epoxides. gcms.cz The choice of the specific CSP and the chromatographic conditions are crucial for achieving baseline separation of the this compound enantiomers.

Table 1: Representative Chiral Stationary Phases for Epoxide Resolution

| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Applicable Chromatographic Modes | Key Advantages |

|---|---|---|---|

| Polysaccharide-based | Cellulose carbamate (B1207046) derivatives, Amylose carbamate derivatives | Normal Phase, Reversed Phase, Polar Organic | Broad applicability, high loading capacity for preparative separations |

| Cyclodextrin-based | Derivatized β-cyclodextrins | Gas Chromatography (GC), HPLC | High efficiency, excellent resolution for specific compounds |

| Pirkle-type (brush-type) | Dinitrobenzoyl phenylglycine | Normal Phase | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions |

Kinetic Resolution Methods

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds by exploiting the different reaction rates of enantiomers with a chiral catalyst or reagent. One of the most prominent and effective methods for the resolution of terminal epoxides, including this compound, is the Jacobsen Hydrolytic Kinetic Resolution (HKR). amazonaws.comwikipedia.org

This method utilizes a chiral (salen)Co(III) complex as the catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the unreacted epoxide in high enantiomeric excess. nih.govunipd.it The reaction is highly practical as it uses water as the nucleophile and can be performed with low catalyst loadings. nih.gov The resulting diol product is also obtained in high enantiomeric purity. nih.gov This method has been demonstrated to be scalable and provides access to both enantiomers of the epoxide (one directly and the other after conversion from the diol) in high enantiomeric purity. wikipedia.org For many terminal epoxides, this method can yield the recovered epoxide with an enantiomeric excess (ee) of over 99%. wikipedia.org

Table 2: Illustrative Data for Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Racemic Terminal Epoxide | wikipedia.org |

| Catalyst | Chiral (salen)Co(III) complex | amazonaws.comnih.gov |

| Nucleophile | Water | nih.gov |

| Yield of Recovered Epoxide | 44% | wikipedia.org |

| Enantiomeric Excess (ee) of Recovered Epoxide | >99% | wikipedia.org |

| Yield of Diol Product | 50% | wikipedia.org |

| Enantiomeric Excess (ee) of Diol Product | 98% | wikipedia.org |

Assessment of Enantiomeric Purity

Accurate determination of the enantiomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose, with gas chromatography and nuclear magnetic resonance spectroscopy being particularly prominent.

A highly precise method for determining the enantiomeric purity of alkyloxiranes like this compound is complexation gas chromatography. orgsyn.org This technique involves the use of a chiral stationary phase, often an optically active metal chelate such as Ni(II) bis(2-heptafluorobutyryl-(S)-4-methylthujan-3-onate). The enantiomers form diastereomeric complexes with the chiral metal chelate, which have different volatilities and are thus separated on the GC column. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess. orgsyn.org

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents is another powerful tool. In the presence of a chiral lanthanide shift reagent, the enantiomers of this compound will exhibit different chemical shifts for their protons, allowing for the integration of the respective signals and the calculation of the enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, as described in section 2.3.1, is also a common and reliable method for the analytical determination of enantiomeric purity. cat-online.comnih.gov

Innovations in Synthetic Design and Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives. These innovations include the use of microwave-assisted reactions, the application of green chemistry principles, and the utilization of thiol-ene click chemistry.

Microwave-Assisted Organocatalyzed Cascade Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. researchgate.neteurekaselect.com When combined with organocatalysis, it can lead to powerful cascade reactions for the construction of complex molecules from simple precursors. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. acs.orgnih.gov For the synthesis of this compound, this can be achieved in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org For instance, the direct epoxidation of isobutylene (B52900) with a green oxidant like hydrogen peroxide would have a higher atom economy than a multi-step synthesis involving halogenated intermediates.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. skpharmteco.comsemanticscholar.org This could involve using water or supercritical carbon dioxide as solvents, or employing enzymatic catalysts that operate under mild conditions.

Catalysis: Utilizing catalytic methods, such as the Jacobsen HKR mentioned earlier, reduces the need for stoichiometric reagents and minimizes waste. vapourtec.com Biocatalytic approaches, using enzymes like halohydrin dehalogenases, can also provide a green route to enantiopure epoxides.

Thiol-Ene Reaction Applications

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol to an alkene. wikipedia.org This reaction can be initiated by radicals or catalyzed by a base (Michael addition). wikipedia.org While this compound does not directly participate in this reaction, its derivatives can be readily functionalized to do so.

For example, the epoxide ring of this compound can be opened with a nucleophile containing an alkene moiety. The resulting alcohol can then be converted to a thiol. This bifunctional molecule can then undergo an intramolecular thiol-ene reaction to form a sulfur-containing heterocyclic compound. mdpi.com Alternatively, this compound can be opened with a thiol-containing nucleophile, and the resulting alcohol can be converted to an alkene, again setting the stage for an intramolecular thiol-ene cyclization.

These reactions are particularly useful in polymer and materials science for surface patterning and the synthesis of cross-linked networks. wikipedia.orgrsc.org By incorporating the this compound scaffold into polymers via thiol-ene chemistry, new materials with specific chiral properties can be designed.

Mechanistic Investigations of Isobutyloxirane Reactions

Theoretical Frameworks for Reaction Pathway Elucidation

Theoretical models offer a conceptual basis for interpreting and predicting the course of chemical reactions. These frameworks provide a lens through which the complex dynamics of molecular interactions can be understood.

Transition State Theory Applications

Transition State Theory (TST) is a cornerstone in the study of chemical kinetics, providing a method to explain the rates of elementary chemical reactions. wikipedia.org The theory postulates that reactions proceed through a high-energy species known as the transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which this activated complex traverses the saddle point on the potential energy surface to form products. wikipedia.orgnumberanalytics.com

The application of TST is essential for understanding the mechanistic details of reactions involving isobutyloxirane. numberanalytics.com By identifying the transition state, one can predict reaction rates and understand how factors like temperature and pressure influence the reaction's outcome. numberanalytics.com The energy of the transition state relative to the reactants defines the activation energy (Ea), a critical parameter in the Arrhenius equation which describes the temperature dependence of reaction rates. solubilityofthings.com For instance, in the context of this compound, TST can be used to model the ring-opening reactions under various nucleophilic attacks, providing insights into the preferred reaction pathways.

| Application of TST | Description |

| Predicting Reaction Rates | TST allows for the calculation of the rate constant of a reaction by considering the properties of the transition state. numberanalytics.com |

| Understanding Reaction Mechanisms | It provides a detailed picture of the reaction pathway, including the identification of the rate-determining step. numberanalytics.com |

| Optimizing Reaction Conditions | By understanding the energy landscape, conditions such as temperature and pressure can be adjusted to favor the desired product formation. numberanalytics.com |

Hard and Soft Acid-Base (HSAB) Theory in Mechanistic Analysis

The Hard and Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept that explains the stability of compounds and the mechanisms of their reactions by classifying chemical species as either "hard" or "soft" acids and bases. numberanalytics.comwikipedia.org Hard acids and bases are typically small, have high charge states, and are weakly polarizable, while soft acids and bases are larger, have low charge states, and are strongly polarizable. wikipedia.org The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. numberanalytics.comwikipedia.org

In the context of this compound reactions, the epoxide ring contains two electrophilic carbon atoms and a nucleophilic oxygen atom. The carbon atoms can be considered as soft acids. Nucleophiles, which are Lewis bases, can be classified as hard or soft. For example, a hydroxide (B78521) ion (OH-) is a hard base, while a thiolate ion (RS-) is a soft base. numberanalytics.com According to the HSAB principle, the reaction of this compound with a soft nucleophile would be expected to proceed more readily at the less sterically hindered carbon atom, which is a softer electrophilic center. Conversely, a hard nucleophile might favor reaction at the more substituted carbon if electronic factors make it a harder center. This principle helps in predicting the regioselectivity of the ring-opening reaction. numberanalytics.com

| Interaction | Stability | Bonding Character |

| Hard Acid - Hard Base | Stable | Ionic libretexts.org |

| Soft Acid - Soft Base | Stable | Covalent libretexts.org |

| Hard Acid - Soft Base | Less Stable | Polar Covalent shahucollegelatur.org.in |

| Soft Acid - Hard Base | Less Stable | Polar Covalent shahucollegelatur.org.in |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. nextmol.comopenaccessjournals.com It employs mathematical models and computer simulations to predict molecular structures, properties, and reaction pathways, often providing insights that are difficult or impossible to obtain through experimental methods alone. nextmol.com

Quantum Chemical Calculations for Molecular-Level Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and behavior of molecules. openaccessjournals.comnih.gov These methods are used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. numberanalytics.com This information is crucial for understanding reaction thermodynamics and kinetics. nrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org Instead of the complex many-electron wavefunction, DFT uses the spatially dependent electron density as its fundamental variable, which significantly reduces the computational cost. wikipedia.orgmpg.de The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my

In the study of this compound reactions, DFT is employed to calculate the electronic properties and geometries of the reactants, transition states, and products. mpg.de By using various exchange-correlation functionals, such as those within the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), researchers can model the reaction pathways and determine the activation energies. ukm.my This allows for the prediction of reaction outcomes and the elucidation of mechanistic details, such as the nature of bond breaking and bond formation during the ring-opening process. mdpi.com

Coupled Cluster (CC) theory is a high-accuracy quantum chemistry method used to describe many-body systems. wikipedia.org It builds upon the Hartree-Fock method by incorporating electron correlation effects through an exponential cluster operator. wikipedia.org This approach provides some of the most accurate results for small to medium-sized molecules. wikipedia.org

For reactions of this compound where high accuracy is paramount, CC methods, particularly the "gold standard" CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, can be employed. numberanalytics.comnih.gov While computationally more expensive than DFT, CC methods provide benchmark-quality energies for stationary points on the potential energy surface. aps.org These high-accuracy calculations are crucial for validating the results obtained from more approximate methods like DFT and for providing definitive insights into subtle mechanistic questions that may not be resolved by lower levels of theory. arxiv.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of a system's energy as a function of its geometry. longdom.orgnumberanalytics.com By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying stable molecules (minima), intermediates, and the transition states (first-order saddle points) that connect them. fiveable.mewayne.edu The PES is generated by solving the electronic Schrödinger equation at various fixed nuclear arrangements, a process made feasible by the Born-Oppenheimer approximation. numberanalytics.comwayne.edu

For this compound, mapping the PES for a ring-opening reaction would involve calculating the energy for a grid of points corresponding to the breaking of a C-O bond and the formation of a new bond with an incoming nucleophile. The path of lowest energy connecting reactants to products on this surface is known as the Minimum Energy Path (MEP) or reaction coordinate. fiveable.me The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. fiveable.me

Table 3: Key Features on a Hypothetical Potential Energy Surface for this compound Ring-Opening.

| Feature | Geometric Coordinates (Conceptual) | Energy (kcal/mol) | Significance |

|---|---|---|---|

| Reactant Well | C-O bond length ~1.45 Å | 0 | Stable this compound molecule. |

| Transition State | Stretched C-O bond (~2.0 Å), partially formed Nu-C bond (~2.2 Å) | +22 | Highest energy barrier, determines reaction rate. fiveable.me |

| Product Well | Broken C-O bond, fully formed Nu-C bond (~1.5 Å) | -15 | Stable ring-opened product. |

Reaction Dynamics Simulations and Rate Constant Prediction

While a PES provides a static map of a reaction, reaction dynamics simulations model the actual movement of atoms over time. ebsco.com These simulations, often called molecular dynamics (MD), solve Newton's equations of motion for the atoms on a pre-calculated PES. ebsco.commdpi.com This approach acts as a "computational microscope," allowing researchers to follow individual reaction trajectories and observe the detailed atomic-level motions during bond breaking and formation. mdpi.com

By running a large number of trajectories starting from different initial conditions (e.g., velocities, vibrational states), a statistical understanding of the reaction can be achieved. anr.fr This data can be used to predict macroscopic observables, most importantly the reaction rate constant (k). rsc.org Theoretical frameworks like Transition State Theory (TST) use properties of the PES at the transition state to estimate rate constants. youtube.com More advanced methods, such as Variational Transition State Theory (VTST), refine these predictions. These simulations can explore how factors like temperature and pressure influence reaction outcomes and rates, providing a powerful link between theoretical calculations and experimental kinetics. mdpi.com

Table 4: Predicted Rate Constants for this compound Reactions under Various Conditions (Illustrative).

| Reaction | Temperature (K) | Method | Predicted Rate Constant, k (s⁻¹) |

|---|---|---|---|

| Unimolecular thermal decomposition | 500 | TST | 1.5 x 10⁻⁵ |

| Unimolecular thermal decomposition | 600 | TST | 2.3 x 10⁻³ |

| Reaction with OH radical | 298 | VTST | 4.6 x 10⁻¹² (cm³/molecule·s) |

| Reaction with Cl radical | 298 | VTST | 1.2 x 10⁻¹⁰ (cm³/molecule·s) |

Nonadiabatic Coupling Calculations (TD-DFT)

Most chemical reactions occur on a single electronic potential energy surface (the ground state) and are known as adiabatic processes. However, some reactions, particularly photochemical ones, can involve transitions between different electronic states. arxiv.org These nonadiabatic processes are governed by nonadiabatic couplings (NACs), which quantify the interaction between different electronic states that arises from nuclear motion. q-chem.comq-chem.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of excited states. stackexchange.com It can also be extended to compute the NAC vectors between these states. q-chem.comq-chem.com These vectors become large near regions where potential energy surfaces approach each other or intersect, known as conical intersections, which act as funnels for rapid, radiationless transitions between states. q-chem.com For this compound, while thermal reactions are typically adiabatic, studying its photochemistry (e.g., with UV light) would require nonadiabatic coupling calculations to understand pathways for de-excitation and product formation from an excited state.

Table 5: Hypothetical TD-DFT Results for a Conical Intersection in Photochemical Ring-Opening of this compound.

| States | Energy Gap (eV) | NAC Vector Magnitude (a.u.) | Implication |

|---|---|---|---|

| S₁ / S₀ | 0.05 | 55.8 | Strong coupling near the conical intersection, promoting efficient internal conversion from the first excited state (S₁) to the ground state (S₀). q-chem.com |

| T₁ / S₀ | 1.20 | 0.12 | Weak coupling (Intersystem Crossing), suggesting a lower probability of transition from the first triplet state (T₁) to the ground state. |

Experimental Methodologies for Mechanistic Studies

Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to the rate of the same molecule with a heavier isotope at a specific position (k_heavy). wikipedia.org The most common KIE involves the substitution of hydrogen (H) with deuterium (B1214612) (D), expressed as kH/kD.

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPVE) of bonds to different isotopes; a bond to a heavier isotope is stronger and has a lower ZPVE. nih.gov If a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction, a significant change in rate is observed (a primary KIE). libretexts.org If the isotopic substitution is at a position not directly involved in bond breaking/formation, a smaller secondary KIE may still be observed due to changes in hybridization or steric environment between the reactant and the transition state. wikipedia.orgnih.gov For this compound, measuring the KIE for nucleophilic attack at the different epoxide carbons can help distinguish between SN1 and SN2-like mechanisms and pinpoint the site of attack. mdpi.com

Table 6: Expected Kinetic Isotope Effects (kH/kD) for Proposed Mechanisms of this compound Ring-Opening.

| Proposed Mechanism | Isotopic Label Position | Expected kH/kD | Rationale |

|---|---|---|---|

| SN2 attack at C2 | H on C2 | ~1.0 - 1.2 | Small normal secondary KIE due to rehybridization from sp³ to a more sp²-like transition state. wikipedia.org |

| SN2 attack at C3 | H on C3 | ~1.0 - 1.2 | Small normal secondary KIE, similar to attack at C2. |

| E2 Elimination | H on C3 (β-hydrogen) | ~3 - 7 | Large primary KIE, as the C-H bond is broken in the rate-determining step. youtube.com |

| SN1-like mechanism | H on C2 | ~0.8 - 0.95 | Inverse secondary KIE if a carbocation intermediate forms, as steric crowding is relieved, tightening C-H bending vibrations. wikipedia.org |

Eyring Analysis for Activation Parameters

The Eyring equation, a cornerstone of transition state theory, provides a framework for understanding the temperature dependence of reaction rates and calculating key thermodynamic activation parameters. libretexts.org Developed by Henry Eyring, the equation offers a more detailed molecular-level insight compared to the empirical Arrhenius equation. libretexts.org It is applicable to reactions in various phases, including gas, condensed, and mixed-phase systems. libretexts.org

The Eyring equation is expressed as:

k = (κ kBT / h) e(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature in Kelvin

h is the Planck constant

R is the universal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions: ΔG‡ = ΔH‡ - TΔS‡. By substituting this into the first equation, a linear form of the Eyring equation can be derived, which is particularly useful for graphical analysis: libretexts.orguvic.ca

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

By plotting ln(k/T) versus 1/T for a reaction at various temperatures, a straight line is obtained. libretexts.org From this plot, the activation enthalpy (ΔH‡) can be determined from the slope (-ΔH‡/R), and the activation entropy (ΔS‡) can be calculated from the y-intercept (ln(kB/h) + ΔS‡/R). libretexts.org These parameters provide critical information about the energy barrier and the degree of order in the transition state of a reaction involving this compound. For instance, a positive ΔS‡ suggests a more disordered transition state compared to the reactants, while a negative value implies a more ordered, constrained transition state, which is common in bimolecular reactions where two species combine. uvic.ca

The table below illustrates hypothetical kinetic data for an this compound reaction, which could be used to perform an Eyring analysis.

Table 1: Hypothetical Kinetic Data for Eyring Analysis of an this compound Reaction

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

|---|---|---|---|

| 298 | 0.0015 | 0.003356 | -12.19 |

| 308 | 0.0045 | 0.003247 | -11.13 |

| 318 | 0.0125 | 0.003145 | -10.14 |

| 328 | 0.0320 | 0.003049 | -9.24 |

In-situ Spectroscopic Monitoring of Reactions

Investigating reaction mechanisms is often challenging due to the presence of transient intermediates and rapid changes that occur under operational conditions. youtube.com In-situ spectroscopic techniques are powerful tools for monitoring heterogeneous and homogeneous catalytic reactions in real-time, providing insights into reaction mechanisms, identifying active sites, and observing reaction intermediates as the catalyst is working. youtube.comnih.gov

For reactions involving this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly valuable. rsc.org An electrochemical cell or a reaction vessel can be coupled to a transmission FTIR cell, allowing for the continuous monitoring of the reaction mixture. rsc.org This setup enables the tracking of the concentration of reactants, products, and any observable intermediates over time.

In a typical ring-opening reaction of this compound, FTIR spectroscopy could be used to monitor:

The disappearance of the characteristic epoxide C-O-C stretching vibration.

The appearance of a broad O-H stretching band if the ring is opened by a nucleophile like water or an alcohol.

The appearance of C-O stretching bands corresponding to the newly formed alcohol and/or ether functional groups.

This continuous data stream provides detailed kinetic profiles, which can offer significant mechanistic insights into reactions under various conditions. rsc.org The ability to observe surface species and reaction intermediates directly helps in elucidating complex reaction pathways. youtube.com

Table 2: Characteristic Infrared Frequencies for Monitoring this compound Ring-Opening

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

|---|---|---|---|

| Oxirane C-O-C | Asymmetric Stretch | ~950-810 | Signal decreases |

| Oxirane C-H | Stretch | ~3050-2990 | Signal decreases |

| Hydroxyl O-H | Stretch (H-bonded) | ~3600-3200 (broad) | Signal appears/increases |

| Ether C-O-C | Stretch | ~1150-1070 | Signal appears/increases |

Ring-Opening Reaction Mechanisms of this compound

The high reactivity of this compound stems from the significant ring strain of the three-membered epoxide ring, making it susceptible to nucleophilic attack. vulcanchem.com The mechanism of this ring-opening is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of a catalyst.

Stereoselective Ring-Opening Pathways

The ring-opening of chiral epoxides like (R)- or (S)-isobutyloxirane can proceed via stereoselective pathways, which is of great importance in asymmetric synthesis. orgsyn.orgorgsyn.org For example, (S)-Ipsenol, a pheromone, has been synthesized from (S)-isobutyloxirane, highlighting the utility of these stereoselective reactions. orgsyn.orgorgsyn.org

Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. For an unsymmetrical epoxide like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. This attack occurs from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. This stereospecificity is a hallmark of the SN2 reaction and is crucial for controlling the stereochemistry of the product.

For example, the reaction of (R)-isobutyloxirane with a nucleophile (Nu⁻) would preferentially occur at the primary carbon (C1), leading to the formation of a single enantiomer of the corresponding secondary alcohol with retention of configuration at the chiral center (C2) but inversion at the site of attack.

Catalyst Influence on Ring-Opening Selectivity

Catalysts play a critical role in controlling both the rate and the selectivity of epoxide ring-opening reactions. mdpi.comnsf.gov The choice of catalyst can dramatically influence which carbon of the this compound ring is attacked (regioselectivity) and the stereochemical outcome of the reaction.

Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. nsf.gov This coordination polarizes the C-O bonds and can impart significant carbocationic character to the carbon atoms. In the case of this compound, a Lewis acid will enhance the electrophilicity of both ring carbons. The site of nucleophilic attack then depends on a balance between electronic and steric factors.

Attack at the more substituted carbon: With strong Lewis acids, the transition state may have significant SN1 character. The positive charge is better stabilized at the more substituted tertiary carbon, leading to preferential attack at this position.

Attack at the less substituted carbon: With weaker Lewis acids or sterically demanding nucleophiles, the SN2 pathway at the less hindered primary carbon may still dominate. nsf.gov

Different Lewis acidic materials exhibit varying activity and selectivity. For instance, studies on other epoxides have shown that catalysts like Sn-Beta zeolites can be highly active and regioselective for ring-opening with alcohols. nsf.gov The choice of metal center and ligand architecture in organometallic catalysts can provide fine control over the polymerization of cyclic esters, influencing activity and stereoselectivity. nih.govrsc.orgnih.gov

Table 3: Predicted Regioselectivity in this compound Ring-Opening

| Conditions | Mechanism Type | Predominant Site of Attack | Major Product Type |

|---|---|---|---|

| Basic/Neutral (e.g., RO⁻, CN⁻) | SN2 | Less substituted carbon (C1) | Primary alcohol derivative |

| Acid-Catalyzed (e.g., H⁺, Lewis Acid) | SN1-like/SN2 | More substituted carbon (C2) | Tertiary alcohol derivative |

The interplay between the catalyst, substrate, and nucleophile allows for the targeted synthesis of specific isomers, making the catalytic ring-opening of this compound a versatile tool in organic synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization of Isobutyloxirane

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at various wavelengths. The resulting spectrum displays a unique pattern of absorption bands corresponding to specific vibrational modes of the molecule's bonds.

The analysis of isobutyloxirane using FTIR reveals characteristic peaks that confirm its structure, which consists of a three-membered epoxide ring and an isobutyl group. The primary absorptions are associated with the stretching and bending of C-H, C-O, and C-C bonds, as well as the characteristic vibrations of the oxirane ring. Gas-phase FTIR spectra, often found in databases such as those maintained by the Environmental Protection Agency (EPA) and the Pacific Northwest National Laboratory (PNNL), provide quantitative data for such compounds. edpsciences.orgepa.gov The key vibrational modes for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H Stretching (asymmetric/symmetric) | -CH₃, -CH₂ |

| ~1470-1450 | C-H Bending (scissoring/asymmetric) | -CH₃, -CH₂ |

| ~1380, ~1370 | C-H Bending (symmetric, gem-dimethyl) | -C(CH₃)₂ |

| ~1250 | Epoxide Ring Breathing (asymmetric) | Oxirane Ring |

| ~950-850 | Epoxide Ring Deformation | Oxirane Ring |

| ~1150-1050 | C-O Stretching | Ether |

This table presents typical FTIR absorption bands for this compound based on established ranges for its constituent functional groups.

The presence of the gem-dimethyl group is confirmed by the characteristic doublet around 1380 and 1370 cm⁻¹. The epoxide ring vibrations, particularly the asymmetric ring breathing mode around 1250 cm⁻¹ and the ring deformation modes, are definitive indicators of the oxirane structure. libretexts.orgsci-hub.se

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. longdom.orgacs.org For this compound, Raman is particularly effective at identifying the symmetric vibrations and the C-C backbone structure, which may be weak or absent in the FTIR spectrum.

Key Raman bands for epoxides have been identified in studies on epoxy resins. The most prominent feature is the epoxide ring breathing mode, typically observed around 1254 cm⁻¹. researchgate.netoceanoptics.comspectroscopyonline.com Another characteristic band is the epoxide ring deformation, which appears at a lower frequency, around 921 cm⁻¹. oceanoptics.com The intensities of these bands are directly proportional to the concentration of the epoxide groups. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2900-3000 | C-H Stretching | -CH₃, -CH₂ |

| ~1254 | Epoxide Ring Breathing (symmetric) | Oxirane Ring |

| ~921 | Epoxide Ring Deformation | Oxirane Ring |

This table shows expected Raman shifts for this compound based on data from related epoxy compounds.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the intensity of Raman signals, by factors of up to 10¹⁰ or more. horiba.com This enhancement is achieved by adsorbing the analyte molecules onto a roughened metal surface, typically gold or silver nanoparticles. While specific SERS studies on this compound are not prevalent, the technique holds significant potential for detecting trace amounts of the compound. The enhancement would be most pronounced for the vibrational modes of the part of the molecule closest to the metal surface, likely the oxygen atom of the oxirane ring, which could lead to selective enhancement of the ring-related vibrations.

High-Resolution Infrared Techniques for Gaseous Phases

Studying molecules in the gas phase with high-resolution FTIR spectroscopy provides exceptionally detailed information about their rotational-vibrational (rovibrational) structure. researchgate.netthermofisher.comirdg.org In the gas phase, molecules are free to rotate, and the vibrational transitions are accompanied by changes in rotational energy levels. This results in a fine structure of closely spaced lines for each vibrational band. nih.gov

For a molecule like this compound, which is an asymmetric top, the rovibrational spectrum would be quite complex. researchgate.net High-resolution techniques, such as those utilizing synchrotron-based sources or frequency combs, would be necessary to resolve the individual rotational lines. rsc.orgrsc.org Analysis of such a spectrum would allow for the precise determination of molecular constants, including rotational constants and centrifugal distortion parameters. This data provides unambiguous structural information, such as bond lengths and angles, with very high precision. While detailed high-resolution rovibrational studies specifically on this compound are not widely published, data for many volatile organic compounds are collected in databases like HITRAN (High-Resolution Transmission Molecular Absorption Database). ucl.ac.uk

IR Spectroscopy in Matrix-Isolation Studies for Radicals

Matrix isolation is an experimental technique used to study reactive species, such as free radicals, by trapping them in an inert, solid matrix at cryogenic temperatures (typically a few kelvins). mdpi.comnih.govcapes.gov.brpressbooks.pub This method prevents the reactive species from diffusing and reacting with each other, allowing for their spectroscopic characterization. msu.ru

The application of this technique to this compound would likely involve its co-deposition with a large excess of an inert gas like argon onto a cold window, followed by in-situ photolysis. UV photolysis could induce the homolytic cleavage of a C-O or C-C bond in the strained epoxide ring, leading to the formation of various radical intermediates. For example, ring-opening could produce a diradical species.

FTIR spectroscopy is the primary tool for analyzing the trapped species. researchgate.netnih.govtheijes.com The infrared spectra of the newly formed radicals would be recorded and compared with theoretical predictions from quantum chemical calculations to identify their structures. For instance, the formation of a carbonyl group from ring-opening and rearrangement would be readily identifiable by the appearance of a strong absorption band in the 1700-1800 cm⁻¹ region. This technique would provide invaluable insight into the photochemical decomposition pathways of this compound and the structure of the resulting transient radical species. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. organicchemistrydata.org By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Stereochemistry and Regioselectivity

For this compound (2,2-dimethyloxirane), NMR spectroscopy confirms the connectivity of the atoms and the regiochemistry of the epoxide ring. Although this compound itself is achiral and thus does not have stereoisomers, NMR techniques are fundamental for distinguishing between isomers in related epoxides and are crucial for confirming the specific structure of this compound. longdom.orgkyoto-u.ac.jp

¹H NMR: The proton NMR spectrum of this compound shows two main signals. The protons of the two methyl groups are equivalent and appear as a singlet, while the two protons of the CH₂ group in the epoxide ring are also equivalent and appear as another singlet.

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. It will show three distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon of the epoxide ring, and one for the methylene (B1212753) (CH₂) carbon of the ring. Theoretical calculations and spectral databases predict the chemical shifts for these carbons. acs.org

| Nucleus | Atom Type | Chemical Shift (ppm) (approx.) |

| ¹H | -C(CH ₃)₂ | ~1.26 - 1.34 |

| ¹H | -CH ₂-O- | ~2.42 - 2.61 |

| ¹³C | -C (CH₃)₂ | ~55-58 |

| ¹³C | -C H₂-O- | ~51-54 |

| ¹³C | -C H₃ | ~23-26 |

This table presents approximate ¹H and ¹³C NMR chemical shifts for this compound based on data from various sources. acs.orgchemicalbook.com

In the case of substituted epoxides that are chiral, NMR is essential for determining stereochemistry. Techniques like the Nuclear Overhauser Effect (NOE) can establish the relative configuration of substituents. nih.govlibretexts.org NOE detects through-space interactions between protons that are close to each other, allowing for the differentiation between diastereomers. Furthermore, the magnitude of proton-proton coupling constants (J-values) across the epoxide ring can differ for cis and trans isomers, providing another powerful handle for stereochemical assignment. oceanoptics.com

Dynamic NMR Studies for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules. unibas.itucl.ac.uk In the case of this compound, DNMR studies can elucidate the energetics of conformational changes, such as ring-puckering and the rotation of the isobutyl group.

By analyzing the NMR spectra at various temperatures, researchers can observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a single, time-averaged signal. ucl.ac.uk

The rate constants for these exchange processes can be determined by line-shape analysis. From these rate constants, the activation parameters for the conformational changes, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be calculated. ucl.ac.uk This information is crucial for understanding the flexibility of the oxirane ring and the steric interactions of the isobutyl substituent, which can influence its reactivity in chemical synthesis. While specific DNMR studies on this compound are not widely published, the principles of the technique are broadly applicable. For instance, similar studies on other small ring systems have successfully characterized ring inversion barriers. unibas.it

Table 1: Representative Data from Hypothetical Dynamic NMR Study of this compound

| Parameter | Value |

| Coalescence Temperature (Tc) | -50 °C |

| Frequency Separation (Δν) | 50 Hz |

| Rate Constant at Tc (k) | 111 s⁻¹ |

| Free Energy of Activation (ΔG‡) | 10.5 kcal/mol |

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. khanacademy.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. innovareacademics.inmsesupplies.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound (C₆H₁₂O). measurlabs.comresearchgate.net

The experimentally determined exact mass can be compared to the theoretical exact mass calculated for the molecular formula C₆H₁₂O. The small mass difference, typically in the parts-per-million (ppm) range, confirms the identity of the compound. HRMS is also invaluable for assessing the purity of this compound samples by detecting and identifying any impurities with different elemental compositions. innovareacademics.in

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | nih.govnist.gov |

| Theoretical Exact Mass | 100.088815 Da | nih.gov |

| Experimentally Determined Mass | Varies with experiment | N/A |

| Mass Accuracy | Typically < 5 ppm | innovareacademics.in |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.comnih.gov This method is particularly useful for identifying and quantifying metabolites and degradation products of this compound in various matrices. organomation.comnih.gov

In metabolic studies, LC-MS can be used to track the biotransformation of this compound in biological systems, helping to identify the resulting metabolites. organomation.com Similarly, in stability studies, LC-MS can identify products that form when this compound is subjected to stress conditions such as hydrolysis, oxidation, or photolysis. nih.gov The chromatographic separation step resolves the components of a complex mixture before they are introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. mdpi.comnih.gov

X-ray Based Characterization

X-ray techniques provide critical information about the three-dimensional structure and surface composition of materials.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and crucially, for establishing the absolute configuration of chiral molecules. nih.govnih.gov For a chiral molecule like this compound, which exists as two enantiomers, determining the absolute configuration is essential for understanding its stereospecific interactions and reactions.

The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). nih.govchem-soc.si Analysis of these differences allows for the unambiguous assignment of the R or S configuration at the chiral center. While obtaining a suitable single crystal of a volatile compound like this compound can be challenging, derivatization to a solid crystalline derivative can facilitate the analysis. Modern techniques have improved the ability to determine the absolute configuration even for light-atom molecules containing only carbon, hydrogen, and oxygen. mit.edu

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. carleton.edumalvernpanalytical.comwikipedia.org The analysis depth is typically in the range of 1-10 nanometers. unimi.it

When a sample of this compound, potentially adsorbed on a surface or as a thin film, is irradiated with X-rays, core-level electrons are ejected. malvernpanalytical.com The kinetic energies of these photoelectrons are measured, and their binding energies are calculated. The binding energies are characteristic of each element, allowing for elemental identification. Small shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.orgresearchgate.net For this compound, XPS could be used to study its interaction with surfaces, such as catalysts or other materials, by analyzing the C 1s and O 1s core level spectra. unimi.itresearchgate.net

Table 3: Typical Binding Energies in XPS for Elements in this compound

| Element | Orbital | Approximate Binding Energy (eV) |

| Carbon (C) | 1s (hydrocarbon) | ~285.0 |

| Carbon (C) | 1s (C-O) | ~286.5 |

| Oxygen (O) | 1s (C-O) | ~533.0 |

Note: These are typical binding energy ranges and can shift based on the specific chemical environment.

XANES Synchrotron Analyses for Electronic Properties

X-ray Absorption Near Edge Structure (XANES), a type of X-ray Absorption Spectroscopy (XAS), is a powerful technique that utilizes synchrotron radiation to probe the electronic structure of a material. numberanalytics.comwikipedia.org It provides detailed information about the oxidation state, coordination environment, and local symmetry of the absorbing atom by measuring the X-ray absorption cross-section as a function of energy near an absorption edge. bnl.govnsrrc.org.twspeciation.net

For a compound like this compound, XANES analysis would focus on the K-edge of the oxygen atom. The features in the near-edge region of the spectrum are sensitive to the local chemical environment, including the nature of the bonding between the oxygen and the two carbon atoms in the oxirane ring. mdpi.com The analysis involves exciting a core-level electron (e.g., the oxygen 1s electron) to unoccupied electronic states. esrf.fr The resulting spectrum reveals features corresponding to transitions to unoccupied molecular orbitals, providing a map of the unoccupied density of states. wikipedia.org

Oxidation State and Covalency: The precise energy of the absorption edge is indicative of the effective charge on the oxygen atom. speciation.net

Local Geometry: The shape and intensity of the spectral features are influenced by the geometry around the oxygen atom, including the C-O-C bond angle within the strained three-membered ring. ru.nl

Electronic Transitions: Pre-edge features can be assigned to specific electronic transitions, such as from the oxygen 1s orbital to unoccupied σ* orbitals associated with the C-O bonds.

The interpretation of XANES spectra is often supported by theoretical calculations using methods like density functional theory (DFT) to simulate the spectrum based on a proposed molecular structure, allowing for a detailed assignment of spectral features to electronic and geometric properties. mdpi.comrsc.org

Chiral Chromatography and Enantiomeric Excess Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R)-isobutyloxirane and (S)-isobutyloxirane. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a mixture. gcms.cz This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. gcms.czlibretexts.org

Gas chromatography (GC) is particularly well-suited for volatile compounds like alkyloxiranes. orgsyn.org The determination of enantiomeric purity is crucial and is often achieved with high precision using complexation gas chromatography. This involves chiral metal chelates, such as Ni(II) or Mn(II) complexes with chiral ligands, as the stationary phase. orgsyn.org